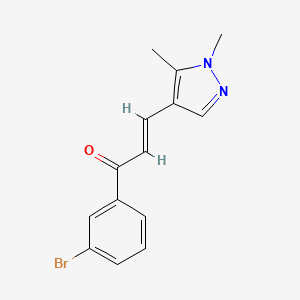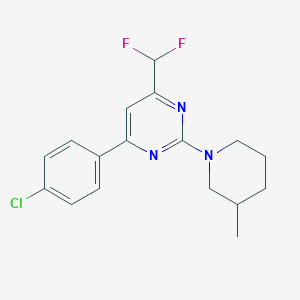![molecular formula C20H20N4O3S B10939602 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10939602.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that features a benzodioxin ring fused with a pyrazolyl-pyrimidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrazolyl-pyrimidinyl group through a series of coupling reactions. Key reagents include ethyl pyrazole, methyl pyrimidine, and various sulfur-containing agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as crystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the pyrazolyl-pyrimidinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. This modulation can lead to therapeutic effects, such as inhibition of disease-related enzymes.
Comparaison Avec Des Composés Similaires
- 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-METHYL-5-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
- 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-TRIAZINYL]SULFANYL}-1-ETHANONE
Uniqueness: The unique structural features of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE, such as the combination of benzodioxin and pyrazolyl-pyrimidinyl moieties, confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H20N4O3S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24-13(2)15(11-22-24)16-6-7-21-20(23-16)28-12-17(25)14-4-5-18-19(10-14)27-9-8-26-18/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Clé InChI |
WWMVFEOQLOKGHI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939522.png)

![N,N,9-trimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10939550.png)
![5-tert-butyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10939553.png)
![5-(4-fluorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10939558.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939561.png)
![4-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10939562.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939566.png)
![1-ethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10939568.png)
![3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10939569.png)
![N-(2-methylpropyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10939572.png)

![[4-(2,6-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10939576.png)
![2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10939588.png)
